3-{[(tert-butoxy)carbonyl](methyl)amino}-3-methylbutanoic acid
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Overview
Description
3-{[(tert-butoxy)carbonyl](methyl)amino}-3-methylbutanoic acid, also known as t-Boc-MMA, is an organic compound used in the synthesis of peptides and other organic molecules. It is a powerful reagent in organic synthesis, and is widely used in the pharmaceutical, biotechnology, and chemical industries. The compound has been extensively studied and is known to have a range of biochemical and physiological effects.
Scientific Research Applications
T-Boc-MMA is used in a variety of scientific research applications, including the synthesis of peptides, nucleic acids, and other organic molecules. It is also used in the synthesis of small molecules and in the synthesis of other compounds such as polymers. Additionally, 3-{[(tert-butoxy)carbonyl](methyl)amino}-3-methylbutanoic acid is used in the synthesis of peptide-based drugs, and is also used in the synthesis of biochemically active compounds such as antibodies and enzymes.
Mechanism of Action
The mechanism of action of 3-{[(tert-butoxy)carbonyl](methyl)amino}-3-methylbutanoic acid is based on its ability to act as a nucleophilic reagent. The compound is able to react with a variety of functional groups, including amines, carboxylic acids, and alcohols, and is able to form covalent bonds with these functional groups. This allows the compound to act as a catalyst in a variety of organic reactions.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. The compound has been shown to increase the activity of enzymes, to inhibit the growth of bacteria, and to have anti-inflammatory effects. Additionally, this compound has been shown to have antioxidant properties, and to act as an immunomodulator.
Advantages and Limitations for Lab Experiments
The main advantage of 3-{[(tert-butoxy)carbonyl](methyl)amino}-3-methylbutanoic acid is its high reactivity, which makes it an ideal reagent for organic synthesis. Additionally, the compound is relatively stable and is not toxic. However, the compound is not very soluble in water, and can be difficult to purify.
Future Directions
Future research on 3-{[(tert-butoxy)carbonyl](methyl)amino}-3-methylbutanoic acid could focus on developing new synthetic methods for the compound, as well as improving existing methods. Additionally, research could focus on the development of new applications for the compound, such as in the synthesis of peptide-based drugs. Additionally, research could focus on understanding the biochemical and physiological effects of the compound, as well as exploring the potential therapeutic applications of this compound.
Synthesis Methods
T-Boc-MMA is synthesized through the reaction of tert-butyloxycarbonyl chloride and 3-methylbutan-2-amine. The reaction is carried out in an inert atmosphere of nitrogen or argon, and the reaction mixture is stirred at room temperature for one hour. The reaction is then quenched with an acid, typically hydrochloric acid, and the resulting product is purified by column chromatography.
properties
IUPAC Name |
3-methyl-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-10(2,3)16-9(15)12(6)11(4,5)7-8(13)14/h7H2,1-6H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTGNCMYDMIDOIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(C)(C)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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